molecular formula C12H22O3 B14411884 (11R)-11-Hydroxydodec-3-enoic acid CAS No. 87583-45-7

(11R)-11-Hydroxydodec-3-enoic acid

Katalognummer: B14411884
CAS-Nummer: 87583-45-7
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: FZSMIYNXPKJJQE-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11R)-11-Hydroxydodec-3-enoic acid is a unique organic compound characterized by its hydroxyl group at the 11th position and a double bond between the 3rd and 4th carbon atoms in a dodecenoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (11R)-11-Hydroxydodec-3-enoic acid typically involves the use of organic synthesis techniques. One common method includes the use of Grignard reagents to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and potential for sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

(11R)-11-Hydroxydodec-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated dodecanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products

    Oxidation: Formation of 11-oxododec-3-enoic acid or dodec-3-enoic acid.

    Reduction: Formation of dodecanoic acid.

    Substitution: Formation of 11-halododec-3-enoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(11R)-11-Hydroxydodec-3-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in biological pathways and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.

Wirkmechanismus

The mechanism of action of (11R)-11-Hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    11-Hydroxydodecanoic acid: Lacks the double bond present in (11R)-11-Hydroxydodec-3-enoic acid.

    3-Hydroxydodec-11-enoic acid: Has the hydroxyl group and double bond positions reversed.

    Dodec-3-enoic acid: Lacks the hydroxyl group.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Eigenschaften

CAS-Nummer

87583-45-7

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

(11R)-11-hydroxydodec-3-enoic acid

InChI

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m1/s1

InChI-Schlüssel

FZSMIYNXPKJJQE-LLVKDONJSA-N

Isomerische SMILES

C[C@H](CCCCCCC=CCC(=O)O)O

Kanonische SMILES

CC(CCCCCCC=CCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.